![molecular formula C12H15N B13146335 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique structural framework. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azabicyclo structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane typically involves cycloaddition reactions. One common method is the intramolecular radical cyclopropanation of aldehydes, which can be catalyzed by copper(I) and secondary amines . This method allows for the efficient construction of the bicyclic framework with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactions, such as [2+2] cycloaddition, to form the bicyclic structure . These methods are designed to be efficient and cost-effective, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the azabicyclo moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic framework.
Scientific Research Applications
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.0]hexene: Known for its force-governed chemoselectivity.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A compound with similar structural features but different functional groups.
Uniqueness
6-(2-Methylphenyl)-3-azabicyclo[310]hexane is unique due to its specific azabicyclo structure and the presence of the 2-methylphenyl group
Biological Activity
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with a nitrogen atom integrated into the ring system, which is crucial for its biological activity. The presence of the 2-methylphenyl group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane can modulate dopamine D3 receptors, which are implicated in various neurological disorders and addiction treatments.
Key Mechanisms Include:
- Receptor Binding : The compound exhibits significant binding affinity to dopamine receptors, particularly the D3 subtype, influencing neurotransmitter activity .
- Cell Cycle Modulation : Studies have shown that compounds in this class can induce cell cycle arrest in cancer cell lines, notably by accumulating cells in the G0/G1 phase and reducing progression to the S phase .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines, including HeLa and CT26, by disrupting actin cytoskeleton organization and inducing apoptosis .
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving this compound and related compounds:
Case Studies
- Antitumor Activity : A series of studies investigated the antitumor properties of spiro-fused derivatives containing the azabicyclo framework. These compounds showed promising results in inhibiting tumor growth in vitro and in vivo models, highlighting their potential as anticancer agents .
- Neurological Applications : Research focusing on dopamine receptor modulation has indicated that compounds derived from this compound may be beneficial in treating conditions such as Parkinson's disease and drug addiction due to their selective action on D3 receptors .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-8-4-2-3-5-9(8)12-10-6-13-7-11(10)12/h2-5,10-13H,6-7H2,1H3 |
InChI Key |
LXUUNHSVDPTANI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3C2CNC3 |
Origin of Product |
United States |
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